Orazamide

Description

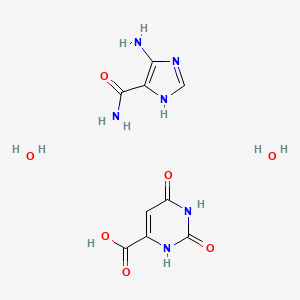

Structure

2D Structure

Properties

IUPAC Name |

4-amino-1H-imidazole-5-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.C4H6N4O/c8-3-1-2(4(9)10)6-5(11)7-3;5-3-2(4(6)9)7-1-8-3/h1H,(H,9,10)(H2,6,7,8,11);1H,5H2,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCSUEOGEIOUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975528 | |

| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7425-69-6, 2574-78-9, 60104-30-5 | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, compd. with 5-amino-1H-imidazole-4-carboxamide (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7425-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orazamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2574-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orazamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORAZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY9MRR8FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Orazamide (Pyrazinamide): A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA), also known as Orazamide, is a critical first-line antitubercular agent essential for the short-course treatment of tuberculosis (TB).[1][2] Its primary role is to eliminate persistent, semi-dormant populations of Mycobacterium tuberculosis residing in acidic environments, such as within macrophages, a feat not readily achieved by other anti-TB drugs.[2][3] PZA is a prodrug, meaning it is converted into its active form, pyrazinoic acid (POA), within the mycobacterial cell.[2][4][5] This unique activation mechanism and its efficacy against non-replicating bacilli have made it a cornerstone of modern combination therapies for both drug-susceptible and multidrug-resistant TB, significantly shortening treatment duration.[1][6] This guide provides an in-depth overview of its chemical properties, synthesis methodologies, and mechanism of action.

Chemical and Physical Properties

Pyrazinamide is a white crystalline powder with a slightly bitter taste.[5] It is an analog of nicotinamide and is sparingly soluble in water.[5] Its key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | pyrazine-2-carboxamide | [4] |

| Synonyms | This compound, Pyrazinecarboxamide, Aldinamide | [5][] |

| CAS Number | 98-96-4 | [4][5] |

| Molecular Formula | C₅H₅N₃O | [4][5] |

| Molecular Weight | 123.11 g/mol | [4] |

| Appearance | White crystalline powder or needles | [4][5] |

| Melting Point | 189-191 °C | [5][] |

| Boiling Point | Sublimes | [4] |

| Water Solubility | 15 mg/mL | [5] |

| pKa | 0.5 (at 25°C) | [5] |

| LogP (Octanol/Water) | -0.6 | [4][5] |

Synthesis of Pyrazinamide

The synthesis of Pyrazinamide can be achieved through several chemical routes. The most common strategies involve the amidation of pyrazine-2-carboxylic acid derivatives or the hydrolysis of 2-cyanopyrazine.

Synthesis from Pyrazine-2-carboxylic Acid

A prevalent method involves the conversion of pyrazine-2-carboxylic acid into a more reactive acyl derivative, typically an acyl chloride, which is then amidated.[8][9]

Synthesis from 2-Cyanopyrazine

Another major pathway begins with 2-cyanopyrazine, an important intermediate. The nitrile group is hydrolyzed under controlled conditions to yield the primary amide, Pyrazinamide.[1] The 2-cyanopyrazine intermediate is often synthesized from 2-bromopyrazine via a cyanation reaction.[10][11]

Thermal Decarboxylation Route

A patented process describes the preparation of Pyrazinamide through the thermal decarboxylation of pyrazine-2-carboxamide-3-carboxylic acid.[12] Heating this compound causes it to decarboxylate, and the resulting Pyrazinamide sublimes out of the reaction mixture, allowing for straightforward collection.[12]

Green Synthesis Approach

More recently, environmentally friendly methods have been developed. One such method employs the enzyme Lipozyme® TL IM to catalyze the direct amidation of pyrazine esters with amines in a greener solvent like tert-amyl alcohol, achieving high yields in short reaction times.[13]

Experimental Protocols

Protocol 1: Synthesis of Pyrazine-2-carbonyl chloride (3)

This protocol is adapted from the synthesis of pyrazinamide derivatives.[9]

-

Reactants: Place pyrazine-2-carboxylic acid (12.41 g, 0.10 mol) into a 250 mL round-bottom flask.

-

Solvent and Catalyst: Add 100 mL of methylene chloride as the solvent and 5 drops of N,N-dimethylformamide (DMF) as a catalyst.

-

Cooling: Place the flask in an ice-water bath and stir the mixture with a magnetic stirrer until the solution becomes clear.

-

Reagent Addition: While stirring, slowly add thionyl chloride (29 mL, 0.40 mol) dropwise, carefully controlling the rate of addition to manage the reaction temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed under reflux for 8 hours.

-

Work-up: After reflux, the excess thionyl chloride and methylene chloride are removed under vacuum to yield the crude pyrazine-2-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

Protocol 2: Synthesis of Pyrazinamide (from Acyl Chloride)

-

Reactants: The crude pyrazine-2-carbonyl chloride (from Protocol 1) is dissolved in a suitable anhydrous solvent (e.g., toluene).

-

Amidation: The solution is cooled in an ice bath, and an excess of a source of ammonia (e.g., concentrated ammonium hydroxide or ammonia gas) is added slowly with vigorous stirring.

-

Reaction: The reaction is typically stirred for several hours at room temperature to ensure complete conversion.

-

Isolation: The resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or alcohol, to yield pure Pyrazinamide crystals.[12]

Protocol 3: Synthesis of 2-Cyanopyrazine from 2-Bromopyrazine

This protocol is based on patented chemical synthesis methods.[10]

-

Reactants: In a reaction vessel under a nitrogen atmosphere, combine 2-bromopyrazine, sodium cyanide (1.0-2.0 molar equivalents), and an alkylbenzene solvent (e.g., toluene).

-

Catalyst System: Add the combined catalyst system consisting of cuprous iodide (5-30 mol% relative to 2-bromopyrazine), potassium iodide (1.5-3 molar equivalents relative to cuprous iodide), and N,N'-dimethylethylenediamine (1-1.5 mol% relative to 2-bromopyrazine).

-

Reaction: Heat the mixture to 100-150°C and maintain for 20-48 hours.

-

Work-up: After the reaction is complete, cool the mixture and filter to remove solid byproducts.

-

Purification: The filtrate is subjected to reduced pressure distillation (fractionation) to isolate the pure 2-cyanopyrazine product.

Mechanism of Action

Pyrazinamide's unique mechanism of action targets M. tuberculosis in acidic environments, a key factor in its sterilizing activity. It is a prodrug that requires enzymatic activation within the bacterium.[14][15]

-

Uptake and Activation: PZA passively diffuses into the M. tuberculosis bacillus.[16] Inside the cytoplasm, the bacterial enzyme pyrazinamidase (encoded by the pncA gene) hydrolyzes PZA into its active form, pyrazinoic acid (POA).[15][17]

-

Efflux and Protonation: POA is then expelled from the cell by a weak efflux pump.[16] In the acidic extracellular environment (pH ~5.5), such as within a phagolysosome, the POA molecule becomes protonated (HPOA).[3][16]

-

Re-entry and Accumulation: This protonated HPOA readily diffuses back into the neutral pH of the bacterial cytoplasm.[17] Inside, it deprotonates back to POA, effectively trapping the active molecule, leading to its accumulation.[16]

-

Cellular Damage: The accumulation of POA is believed to cause cell death through multiple disruptive actions:

-

Membrane Disruption: It disrupts membrane potential and interferes with cellular energy production and transport functions.[3][14][17]

-

Enzyme Inhibition: It has been proposed to inhibit fatty acid synthase I (FAS-I), an enzyme critical for the synthesis of fatty acids required for the mycobacterial cell wall.[3][14][17]

-

Inhibition of Trans-translation: Another proposed target is the ribosomal protein S1 (RpsA), where binding of POA inhibits trans-translation, a rescue mechanism for stalled ribosomes, thereby disrupting protein synthesis.[6][15]

-

References

- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrazinamide | 98-96-4 [chemicalbook.com]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN100427473C - Synthetic method of anti-tuberculosis drug pyrazinamide intermediate 2-cyanopyrazine - Google Patents [patents.google.com]

- 11. CN100484925C - Preparation process of intermediate 2-cyanpyrazine of pyrazinamide drug - Google Patents [patents.google.com]

- 12. US2780624A - Process of producing pyrazinamide - Google Patents [patents.google.com]

- 13. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06761D [pubs.rsc.org]

- 14. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 15. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. droracle.ai [droracle.ai]

The Activation of Orazamide (Pyrazinamide): A Technical Guide to Prodrug Conversion by Pyrazinamidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinamide (PZA), a nicotinamide analogue, is a cornerstone of first-line combination therapy against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] Its unique efficacy against semi-dormant bacilli residing in acidic intracellular environments is critical for shortening treatment duration.[1][3] PZA is a prodrug, requiring bioactivation within the mycobacterial cell to exert its bactericidal effect.[1][4] This conversion is catalyzed by the bacterial enzyme pyrazinamidase (PncA), which hydrolyzes PZA into its active form, pyrazinoic acid (POA).[2][4] Resistance to PZA is primarily linked to mutations in the pncA gene, which impair or abolish this activation step.[5][6] This guide provides an in-depth technical overview of the PZA activation pathway, the structure and function of PncA, the downstream mechanisms of POA, and the molecular basis of resistance. It includes a compilation of quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

The Core Mechanism: From Prodrug to Active Agent

The journey of pyrazinamide from an inert prodrug to a potent antibacterial agent involves a series of critical steps orchestrated by the unique physiology of Mycobacterium tuberculosis and the specific microenvironments it inhabits.

Cellular Uptake and Enzymatic Conversion

Pyrazinamide passively diffuses across the mycobacterial cell membrane into the cytoplasm.[7][8] Once inside, it serves as a substrate for the enzyme nicotinamidase/pyrazinamidase, encoded by the pncA gene.[1][9] PncA catalyzes the hydrolysis of the amide bond in PZA, converting it to pyrazinoic acid (POA) and releasing ammonia.[10][11] This enzymatic conversion is the pivotal activation step.

The Role of the Acidic Environment

The bactericidal activity of PZA is notably more pronounced at an acidic pH (around 5.5), characteristic of the intracellular environment of macrophages and the caseous necrosis of granulomas where semi-dormant bacilli persist.[7][10] In the neutral pH of the cytoplasm (around 7.2), the newly formed POA is deprotonated.[8] While some of this charged POA may be removed by a weak efflux mechanism, the acidic extracellular environment plays a crucial role in its accumulation.[12][13] In this acidic milieu, POA is protonated, forming the neutral, more lipophilic molecule (HPOA), which can readily diffuse back into the bacillus.[12][14] This cycle leads to the intracellular accumulation of POA, acidifying the cytoplasm and disrupting cellular functions.[7][15]

The Gatekeeper Enzyme: Pyrazinamidase (PncA)

The functionality of PncA is the primary determinant of PZA susceptibility. Understanding its structure and catalytic mechanism is key to comprehending both its action and the basis of clinical resistance.

Structure and Active Site

The crystal structure of M. tuberculosis PncA reveals a monomeric protein belonging to the isochorismatase-like hydrolase superfamily.[9][16] The active site contains a catalytic triad of residues: Cys138, Asp8, and Lys96.[9][17] This triad is reminiscent of cysteine proteases. A critical feature of the M. tuberculosis PncA active site is the coordination of a ferrous iron (Fe²⁺) ion by Asp49, His51, His57, and His71.[1][9] This metal ion is believed to play a structural role, precisely positioning the substrate for catalysis.[1][18] The oxyanion hole, formed by the backbone amides of Ala134 and Cys138, is crucial for stabilizing the tetrahedral intermediate during hydrolysis.[17]

Catalytic Mechanism

The proposed catalytic mechanism involves a nucleophilic attack by the thiol group of Cys138 on the carbonyl carbon of PZA's amide group.[11] This forms a tetrahedral intermediate, which is stabilized by the oxyanion hole.[17] The intermediate then collapses, releasing ammonia. A water molecule, likely activated by the active site environment, subsequently hydrolyzes the resulting thioester bond between POA and Cys138, releasing the active POA molecule and regenerating the enzyme for another catalytic cycle.[11]

Downstream Targets and Effects of Pyrazinoic Acid

The precise bactericidal mechanism of POA is multifaceted and remains a subject of intense research. Several downstream targets and effects have been proposed, which may act in concert to kill the mycobacterium, particularly the persistent, non-replicating populations.[5][6]

-

Disruption of Membrane Energetics: The accumulation of POA, a weak acid, is thought to act as a protonophore, shuttling protons across the cell membrane and dissipating the proton motive force.[19][20] This disruption of membrane potential interferes with ATP synthesis and membrane transport functions, leading to a severe energy deficit.[19][21]

-

Inhibition of Fatty Acid Synthase I (FAS-I): POA has been shown to inhibit the FAS-I enzyme, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[2][7][10]

-

Inhibition of Trans-translation: POA can bind to the ribosomal protein S1 (RpsA).[5][7] This interaction is believed to inhibit trans-translation, a rescue system for stalled ribosomes, which is vital for bacterial survival under stress conditions.[7][8] This may explain PZA's ability to kill dormant mycobacteria.[7]

-

Inhibition of Coenzyme A (CoA) Biosynthesis: Recent studies suggest that POA may interfere with the synthesis of pantothenate and CoA by targeting the enzyme aspartate decarboxylase (PanD).[5][22] Depletion of CoA, an essential cofactor in numerous metabolic pathways, would be catastrophic for the cell.[22]

Molecular Basis of Pyrazinamide Resistance

The overwhelming majority of PZA-resistant clinical isolates of M. tuberculosis harbor mutations in the pncA gene.[6][23] These mutations are highly diverse and are scattered throughout the gene.[6]

-

Loss of PncA Function: Most pncA mutations result in amino acid substitutions that either disrupt the active site, interfere with substrate binding, or destabilize the protein structure, leading to a loss or significant reduction of pyrazinamidase activity.[7][24] Without a functional PncA enzyme, the prodrug PZA cannot be converted to its active POA form, rendering the bacterium resistant.

-

Other Mechanisms: While less common, mutations in other genes have been implicated in PZA resistance. Mutations in rpsA can prevent POA from binding to its ribosomal target.[5][6] Similarly, mutations in panD may confer resistance by preventing the depletion of Coenzyme A.[5][22] In some cases, PZA resistance may also be linked to inefficient drug uptake.[25]

References

- 1. aphl.org [aphl.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Quantitative MODS-Wayne assay for rapid detection of pyrazinamide resistance in Mycobacterium tuberculosis from sputum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simplified pyrazinamidase test for pyrazinamide drug susceptibility in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 7. EFFECT OF PYRAZINAMIDASE ACTIVITY ON PYRAZINAMIDE RESISTANCE IN MYCOBACTERIUM TUBERCULOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Wayne’s assay: a screening method for indirect detection of pyrazinamide resistance in Mycobacterium tuberculosis clinical isolates - MedCrave online [medcraveonline.com]

- 10. Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. Frontiers | Characterization of pncA Mutations and Prediction of PZA Resistance in Mycobacterium tuberculosis Clinical Isolates From Chongqing, China [frontiersin.org]

- 13. Cloning, expression and purification of Mycobacterium tuberculosis ESAT-6 and CFP-10 antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. keyscientific.com [keyscientific.com]

- 16. uniprot.org [uniprot.org]

- 17. Structural insights of catalytic mechanism in mutant pyrazinamidase of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrazinamide resistance of novel mutations in pncA and their dynamic behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. medrxiv.org [medrxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. bioinformation.net [bioinformation.net]

- 22. Direct Susceptibility Testing of Mycobacterium tuberculosis for Pyrazinamide by Use of the Bactec MGIT 960 System - PMC [pmc.ncbi.nlm.nih.gov]

- 23. neb.com [neb.com]

- 24. Frontiers | Insights Into Mutations Induced Conformational Changes and Rearrangement of Fe2+ Ion in pncA Gene of Mycobacterium tuberculosis to Decipher the Mechanism of Resistance to Pyrazinamide [frontiersin.org]

- 25. Pyrazinamidase (PZase) activity assay. [bio-protocol.org]

Orazinamide (Pyrazinamide): An In-Depth Technical Guide on its Efficacy Against Non-Replicating Persister Mycobacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazinamide (PZA), a synthetic pyrazine analog of nicotinamide, holds a unique and critical position in the chemotherapy of tuberculosis (TB). Its primary importance lies in its potent sterilizing activity against a subpopulation of semi-dormant, non-replicating Mycobacterium tuberculosis (Mtb) persisters, which are not effectively targeted by many other anti-tubercular agents. This activity is crucial for the shortening of TB treatment regimens from 9-12 months to the current standard of 6 months. This technical guide provides a comprehensive overview of the mechanism of action of PZA on these persister cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. The information presented is intended to be a valuable resource for researchers and professionals involved in TB drug discovery and development.

Mechanism of Action of Pyrazinamide

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), to exert its anti-mycobacterial effect. This activation and subsequent action is a multi-step process, particularly effective in the specific microenvironments where persister cells are thought to reside.

Prodrug Activation and the Role of Pyrazinamidase (PncA)

The conversion of PZA to POA is catalyzed by the mycobacterial enzyme pyrazinamidase (PncA), encoded by the pncA gene. This enzymatic activity is a prerequisite for the drug's efficacy. The majority of clinical PZA resistance is attributed to mutations in the pncA gene, which lead to a loss of PncA function and prevent the activation of the prodrug.[1][2][3][4]

The Critical Role of Acidic pH

PZA exhibits its most potent activity at an acidic pH (around 5.0-5.5), a condition believed to be present within the phagolysosomes of macrophages and in the caseous necrotic lesions of tuberculous granulomas, where non-replicating persisters are abundant.[5][6][7] In this acidic environment, a portion of the extracellular POA becomes protonated to form pyrazinoic acid (HPOA). While POA is charged and less able to cross the mycobacterial cell membrane, the uncharged HPOA can passively diffuse back into the bacterial cytoplasm.

Intracellular Accumulation and Multi-Target Effects

Once inside the neutral pH of the mycobacterial cytoplasm, HPOA dissociates back into POA and a proton (H+). This process leads to the intracellular accumulation of POA and the acidification of the cytoplasm. The bactericidal effects of PZA against non-replicating persisters are attributed to several downstream consequences of this accumulation and acidification:

-

Disruption of Membrane Energetics and Transport: The accumulation of POA anions is thought to disrupt the membrane potential and inhibit membrane transport functions, which are vital for the survival of persister cells.[3]

-

Cytoplasmic Acidification: The release of protons from HPOA dissociation contributes to the lowering of the intracellular pH, which can inhibit the function of various essential enzymes.[3]

-

Inhibition of Coenzyme A (CoA) Synthesis: One of the proposed molecular targets of POA is the aspartate decarboxylase (PanD), an essential enzyme in the biosynthesis of pantothenate and Coenzyme A. Inhibition of PanD would disrupt numerous metabolic processes that are critical for the survival of Mtb, especially in a non-replicating state.

-

Inhibition of Trans-Translation: Ribosomal protein S1 (RpsA) has also been identified as a potential target of POA. Inhibition of RpsA would interfere with trans-translation, a process that rescues stalled ribosomes and is important for bacterial survival under stress conditions.[2][4]

Quantitative Data on Pyrazinamide Efficacy

The following tables summarize quantitative data from various studies on the efficacy of pyrazinamide against Mycobacterium tuberculosis, with a focus on conditions relevant to non-replicating persisters.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazinamide against M. tuberculosis

| Strain | pH | Medium | MIC (µg/mL) | Reference |

| M. tuberculosis H37Ra | 5.5 | PZA-S1 Minimal Medium | 25 | [8] |

| M. tuberculosis H37Ra | 6.0 | PZA-S1 Minimal Medium | 100 | [8] |

| M. tuberculosis H37Ra | 6.5 - 8.0 | PZA-S1 Minimal Medium | 200 | [8] |

| M. tuberculosis H37Ra | 8.5 | PZA-S1 Minimal Medium | 100 | [8] |

| M. tuberculosis H37Rv | 5.8 | 7H9 | 50 | [9] |

| M. tuberculosis H37Rv | 6.6 | 7H9 | 200 | [9] |

| Clinical Isolates (PZase positive) | 6.8 | Defined Culture Medium | ≤12.5 to 100 | [10] |

Table 2: Bactericidal Activity of Pyrazinamide against M. tuberculosis in a Murine Model

| Treatment Regimen | Duration | Log10 CFU Reduction in Lungs | Reference |

| RIF–INH–PZA–EMB | 2 days | 0.25 | [11] |

| RIF–INH–PZA–EMB | 14 days | 1.53 | [11] |

| RIF–EMB–PZA | 14 days (after 2 days of RIF-INH-PZA-EMB) | 2.04 | [11] |

RIF: Rifampicin, INH: Isoniazid, PZA: Pyrazinamide, EMB: Ethambutol

Table 3: Activity of Pyrazinamide against Non-Replicating M. tuberculosis in an Ex Vivo Caseum Model

| Drug | Concentration | Log10 CFU Kill | Reference |

| Pyrazinamide | 1 mg/mL (8.2 mM) | 2 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments investigating the effects of pyrazinamide on non-replicating mycobacteria. Below are protocols for key experimental models.

Generation of Non-Replicating Persister Mycobacteria

This model utilizes a self-generated oxygen gradient to induce a state of non-replicating persistence in M. tuberculosis.[13][14]

-

Culture Preparation: Inoculate M. tuberculosis into Dubos Tween Albumin Broth.

-

Incubation Setup: Dispense the culture into screw-cap tubes with a head-to-space ratio of approximately 1.25 cm of broth to 8 cm of air. Seal the caps tightly.

-

Incubation: Incubate the tubes at 37°C without shaking. The mycobacterial respiration will gradually consume the oxygen, creating a gradient from aerobic at the surface to anaerobic at the bottom.

-

Induction of Non-Replicating State: Over a period of about 70 days, the bacteria will transition into a non-replicating persistent state, particularly in the lower, microaerophilic to anaerobic zones of the tube.

-

Verification: The non-replicating state can be confirmed by a stable colony-forming unit (CFU) count over time and by assessing metabolic markers such as ATP levels and the NAD+/NADH ratio.[13]

This model induces a non-replicating state by depriving the bacteria of essential nutrients.[15][16][17][18]

-

Bacterial Culture: Grow M. tuberculosis to mid-log phase in a complete medium such as Middlebrook 7H9 supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

-

Washing: Harvest the bacterial cells by centrifugation and wash them twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80 to remove residual nutrients.

-

Starvation: Resuspend the bacterial pellet in PBS with 0.05% Tween 80 at a specific optical density (e.g., OD600 of 0.2).

-

Incubation: Incubate the culture at 37°C with shaking for an extended period (e.g., up to 90 days).

-

Monitoring: Monitor the viability of the culture by plating for CFUs at regular intervals. A stable CFU count after an initial decline indicates the establishment of a non-replicating persistent population.

This model utilizes caseous material from infected animal models to study drug efficacy in a more physiologically relevant environment.[12][19][20][21][22]

-

Induction of Tuberculosis in Animal Model: Establish a chronic tuberculosis infection in a suitable animal model, such as New Zealand White rabbits, leading to the formation of caseous lung lesions.

-

Harvesting of Caseum: Euthanize the animals and aseptically resect the lungs. Excise the caseous material from the granulomatous lesions.

-

Homogenization: Homogenize the caseum in a suitable buffer (e.g., PBS).

-

Drug Exposure: Add pyrazinamide at various concentrations to the caseum homogenate.

-

Incubation: Incubate the samples at 37°C for a defined period (e.g., 7 days).

-

Viability Assessment: Determine the number of viable bacteria by plating serial dilutions of the homogenate on nutrient agar and counting the CFUs.

Pyrazinamide Susceptibility Testing

The BACTEC MGIT (Mycobacteria Growth Indicator Tube) 960 system is a widely used automated system for mycobacterial culture and drug susceptibility testing.

-

Medium Preparation: Use BACTEC MGIT PZA medium, which is a modified Middlebrook 7H9 broth with an acidic pH (approximately 5.9).

-

Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis from a pure culture.

-

Drug and Control Tubes: Set up two tubes: a drug-containing tube with a critical concentration of PZA (typically 100 µg/mL) and a drug-free growth control tube.

-

Inoculation: Inoculate both tubes with the bacterial suspension.

-

Incubation and Monitoring: Place the tubes in the BACTEC MGIT 960 instrument, which incubates the cultures at 37°C and continuously monitors for oxygen consumption as an indicator of bacterial growth.

-

Interpretation: The instrument automatically interprets the results based on a comparison of the time to positivity of the drug-containing tube and the growth control tube.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the action of pyrazinamide and the experimental workflows.

Signaling Pathways

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazinamide resistance in Mycobacterium tuberculosis: Review and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mycobacterium Tuberculosis Persister Cell Formation after Pyrazinamide Exposure – ScienceOpen [scienceopen.com]

- 6. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 7. Targeting Persisters for Tuberculosis Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazinamide Susceptibility Is Driven by Activation of the SigE-Dependent Cell Envelope Stress Response in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]

- 11. Modeling early bactericidal activity in murine tuberculosis provides insights into the activity of isoniazid and pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extreme Drug Tolerance of Mycobacterium tuberculosis in Caseum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro models that utilize hypoxia to induce non-replicating persistence in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of a nutrient starvation model of Mycobacterium tuberculosis persistence by gene and protein expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Functional Whole Genome Screen of Nutrient-Starved Mycobacterium tuberculosis Identifies Genes Involved in Rifampin Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. PerSort Facilitates Characterization and Elimination of Persister Subpopulation in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Physiologically Relevant In Vitro Model of Nonreplicating Persistent Mycobacterium tuberculosis in Caseum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tbdrugaccelerator.org [tbdrugaccelerator.org]

- 21. Caseum: a Niche for Mycobacterium tuberculosis Drug-Tolerant Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Molecular Targets of Orazamide (Pyrazinamide) in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazinamide (PZA), a cornerstone of first-line tuberculosis therapy, plays a critical role in the sterilization of persistent Mycobacterium tuberculosis (M. tuberculosis) populations, thereby shortening the duration of treatment. Despite its long-standing clinical use, the precise molecular mechanism of PZA has been a subject of extensive research and debate. PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene. This guide provides a comprehensive overview of the current understanding of POA's molecular targets in M. tuberculosis, detailing the key proteins and pathways implicated in its bactericidal activity. We will explore the evidence supporting each proposed target, the controversies that exist, and the intricate interplay between them. This document synthesizes quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions to serve as a valuable resource for researchers in the field of tuberculosis drug discovery and development.

Introduction: The Enigma of Pyrazinamide's Mechanism

Pyrazinamide's unique efficacy against non-replicating or "persister" bacilli in the acidic environment of caseous lesions is a key attribute that distinguishes it from other anti-tubercular agents. The activation of PZA to POA is a prerequisite for its activity, and mutations in the pncA gene are the primary cause of PZA resistance. However, the downstream molecular targets of POA have been more challenging to elucidate, with several candidates proposed over the years. This guide will delve into the molecular intricacies of the main proposed targets:

-

Ribosomal Protein S1 (RpsA) and the Inhibition of trans-translation: An early and significant hypothesis.

-

Aspartate Decarboxylase (PanD) and the Disruption of Coenzyme A Biosynthesis: A well-supported target with a novel mechanism of action.

-

Caseinolytic Protease (ClpC1): A key player in protein degradation and its link to PanD.

-

Other Proposed Mechanisms: Including the disruption of membrane energetics and the inhibition of Fatty Acid Synthase I (FAS-I).

We will critically evaluate the evidence for each, presenting a balanced view of the current landscape of PZA research.

Key Molecular Targets of Pyrazinoic Acid (POA)

Ribosomal Protein S1 (RpsA) and the Inhibition of trans-translation

One of the first major breakthroughs in identifying a specific molecular target for POA was the discovery of its interaction with Ribosomal Protein S1 (RpsA).[1][2] RpsA is a crucial component of the trans-translation machinery, a quality control system in bacteria that rescues stalled ribosomes and targets incompletely synthesized proteins for degradation.

The proposed mechanism involves POA binding to the C-terminal domain of RpsA, which in turn inhibits the binding of tmRNA (transfer-messenger RNA), a key molecule in the trans-translation process.[1] This inhibition is thought to be particularly detrimental to non-replicating persister cells, which may experience increased ribosome stalling under stressful conditions.

Initial studies demonstrated that overexpression of RpsA conferred PZA resistance and that mutations in the rpsA gene were found in some PZA-resistant clinical isolates lacking pncA mutations.[2][3][4] However, this hypothesis has been contested. Subsequent research has presented evidence that the anti-tubercular activity of PZA is independent of RpsA and trans-translation.[5] These studies failed to demonstrate a direct interaction between POA and RpsA and showed that specific rpsA mutations did not confer PZA resistance when engineered into a susceptible strain.[5] This controversy highlights the complexity of PZA's mechanism and the need for further investigation to clarify the role of RpsA.

Aspartate Decarboxylase (PanD) and the Disruption of Coenzyme A Biosynthesis

A compelling body of evidence points to Aspartate Decarboxylase (PanD) as a key molecular target of POA.[6][7][8] PanD is an essential enzyme in the biosynthetic pathway of coenzyme A (CoA), a vital cofactor in numerous metabolic processes, including fatty acid metabolism and the Krebs cycle.

The proposed mechanism suggests that POA binds to PanD, leading to the inhibition of its enzymatic activity.[6][8] More recent and groundbreaking research has revealed a novel mechanism of action: the binding of POA to PanD triggers the degradation of the PanD protein by the caseinolytic protease ClpC1-ClpP.[9] This targeted degradation of an essential enzyme represents a unique mode of action for an antibiotic.

Multiple lines of evidence support PanD as a direct target of POA:

-

Mutations in the panD gene have been identified in PZA-resistant M. tuberculosis strains that do not have mutations in pncA or rpsA.[7][8]

-

Overexpression of panD leads to increased resistance to POA.[7]

-

Supplementation with β-alanine or pantothenate, the downstream products of the PanD-catalyzed reaction, can antagonize the activity of POA.[7]

-

Biophysical studies, such as isothermal titration calorimetry (ITC), have demonstrated a direct binding interaction between POA and PanD.[6]

The Role of Caseinolytic Protease (ClpC1)

The discovery of PanD's degradation upon POA binding brought the caseinolytic protease ClpC1 into the spotlight as a critical player in PZA's mechanism of action.[9] ClpC1 is an ATP-dependent unfoldase that recognizes and delivers substrate proteins to the ClpP protease for degradation.

Mutations in clpC1 have also been associated with PZA resistance, further strengthening the link between protein degradation and PZA's activity.[10][11] It is proposed that these mutations in ClpC1 may impair its ability to recognize and degrade the POA-bound PanD, thus allowing the bacterium to survive.

Quantitative Data Summary

To facilitate a comparative analysis of the interactions between POA and its proposed molecular targets, the following tables summarize the available quantitative data from the literature.

| Interaction | Parameter | Value | Reference(s) |

| POA - PanD | Dissociation Constant (Kd) | 6.1 µM | [6][12] |

| Inhibition Constant (Ki) - Wild-Type | 0.78 mM | [13] | |

| Inhibition Constant (Ki) - H21R Mutant | 3.0 mM | [13] | |

| Dissociation Constant (Kd) | 0.71 mM | [13] | |

| PZA - M. tuberculosis (Wild-Type) | Minimum Inhibitory Concentration (MIC) at pH 5.8 | 100 - 300 µg/mL | [1] |

| PZA - M. tuberculosis (RpsA Δ438A Mutant) | Minimum Inhibitory Concentration (MIC) at pH 5.8 | 300 µg/mL | [1] |

| POA - M. tuberculosis (Wild-Type) | Minimum Inhibitory Concentration (MIC) at pH 5.8 | 25 µg/mL | [1] |

| POA - M. tuberculosis (RpsA Δ438A Mutant) | Minimum Inhibitory Concentration (MIC) at pH 5.8 | 50 µg/mL | [1] |

Note: The significant difference in the reported Kd and Ki values for the POA-PanD interaction from different studies may reflect variations in experimental conditions and methodologies.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the molecular targets of pyrazinamide.

Identification of PZA Resistance Mutations by Whole-Genome Sequencing (WGS)

WGS is a powerful tool for identifying genetic mutations associated with drug resistance.

Protocol Overview:

-

Isolate Genomic DNA: High-quality genomic DNA is extracted from PZA-resistant and susceptible M. tuberculosis isolates.

-

Library Preparation and Sequencing: DNA is fragmented, and sequencing libraries are prepared according to the manufacturer's protocols (e.g., Illumina or Oxford Nanopore). Sequencing is then performed to generate high-throughput read data.

-

Data Analysis:

-

Read Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapters are trimmed.

-

Genome Alignment: The quality-filtered reads are aligned to a reference M. tuberculosis genome (e.g., H37Rv).

-

Variant Calling: Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) are identified by comparing the aligned reads to the reference genome.

-

Annotation and Filtering: Identified variants are annotated to determine their location (e.g., within coding regions, promoters) and predicted effect on protein function. Variants present in susceptible isolates are filtered out to identify those unique to resistant strains.

-

-

Candidate Gene Identification: Genes harboring mutations in multiple independent resistant isolates (e.g., pncA, rpsA, panD, clpC1) are identified as potential resistance determinants and, by extension, potential drug targets.

Isothermal Titration Calorimetry (ITC) for Measuring Protein-Ligand Binding

ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (e.g., POA) to a macromolecule (e.g., PanD or RpsA), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Detailed Protocol:

-

Protein and Ligand Preparation:

-

The target protein (e.g., recombinant PanD) is expressed and purified to high homogeneity.

-

The protein is extensively dialyzed against the ITC buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0) to ensure buffer matching.

-

A concentrated stock solution of POA is prepared in the same dialysis buffer.

-

-

ITC Experiment Setup:

-

The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

-

The sample cell is loaded with the protein solution (typically in the low micromolar range).

-

The injection syringe is loaded with the POA solution (typically at a concentration 10-20 times that of the protein).

-

-

Titration:

-

A series of small injections of the POA solution into the protein-containing cell is performed.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data (heat pulses) are integrated to obtain the heat change per mole of injectant.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, n, and ΔH.

-

PanD Enzyme Activity Assay

This assay measures the enzymatic activity of PanD by quantifying the conversion of its substrate, L-aspartate, to β-alanine.

Protocol Overview:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate-buffered saline), the purified PanD enzyme, and the substrate, L-aspartate. Often, a radiolabeled substrate (e.g., [14C]aspartic acid) is used for sensitive detection.

-

Inhibition Assay: To test the inhibitory effect of POA, various concentrations of POA are pre-incubated with the PanD enzyme before the addition of the substrate.

-

Reaction Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination and Product Separation: The reaction is stopped, and the product (β-alanine) is separated from the unreacted substrate. This can be achieved using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantification: The amount of product formed is quantified, for example, by scintillation counting if a radiolabeled substrate was used.

-

Data Analysis: The enzyme activity is calculated, and in the case of inhibition assays, the IC50 or Ki value for POA is determined.

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows described in this guide.

Caption: Overview of Pyrazinamide activation and its proposed molecular targets.

Caption: Proposed pathway of POA-induced PanD degradation by the ClpC1-ClpP protease.

Caption: Experimental workflow for identifying PZA resistance mutations using WGS.

Conclusion and Future Directions

The mechanism of action of pyrazinamide is multifaceted and continues to be an active area of research. While early hypotheses centered on the disruption of membrane energetics and fatty acid synthesis, more recent evidence has pointed towards specific molecular targets. The identification of RpsA as a potential target highlighted the importance of trans-translation, although this remains a point of contention.

The current consensus is leaning towards a model where POA's primary mode of action involves the targeted degradation of PanD, an essential enzyme in CoA biosynthesis, mediated by the ClpC1-ClpP protease complex. This unique mechanism of inducing protein degradation sets PZA apart from many other antibiotics and offers exciting new avenues for drug development.

Future research should focus on:

-

Resolving the controversy surrounding RpsA's role in PZA's mechanism.

-

Further elucidating the structural and molecular details of the POA-PanD-ClpC1 interaction.

-

Exploring the potential for developing novel anti-tubercular agents that mimic PZA's unique mechanism of targeted protein degradation.

-

Investigating the interplay between the different proposed mechanisms to understand if they act synergistically to kill M. tuberculosis.

A deeper understanding of the molecular targets of pyrazinamide will undoubtedly pave the way for the development of more effective and shorter treatment regimens for tuberculosis, a disease that continues to be a major global health challenge.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.plos.org [journals.plos.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Mycobacterium tuberculosis PanD structure-function analysis and identification of a potent pyrazinoic acid-derived enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazinoic Acid Inhibits a Bifunctional Enzyme in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Clinical Whole-Genome Sequencing Assay for Rapid Mycobacterium tuberculosis Complex First-Line Drug Susceptibility Testing and Phylogenetic Relatedness Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medrxiv.org [medrxiv.org]

- 9. journals.asm.org [journals.asm.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of Orazamide (Pyrazinamide) in Accelerating Tuberculosis Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of pyrazinamide (PZA), also known as orazamide, and its critical role in shortening the duration of tuberculosis (TB) therapy. PZA's unique sterilizing activity against persistent, non-replicating mycobacteria is central to the efficacy of modern short-course chemotherapy. This document synthesizes key findings on its mechanism of action, the basis for its treatment-shortening effect, resistance mechanisms, and relevant experimental methodologies.

The Sterilizing Power of Pyrazinamide: Shortening the Path to a Cure

The inclusion of pyrazinamide in treatment regimens for drug-susceptible tuberculosis was a landmark achievement, enabling the reduction of therapy duration from nine months or more to a standard six-month course.[1][2][3] This is primarily attributed to PZA's potent sterilizing effect, particularly during the initial two-month intensive phase of treatment.[1][4] PZA is highly active against semi-dormant or "persister" Mycobacterium tuberculosis bacilli residing within the acidic, caseous necrotic centers of granulomas—environments where other antitubercular drugs are less effective.[3] By eliminating these persistent bacteria, PZA significantly reduces the risk of relapse after treatment completion.[2]

Recent clinical trials have explored even shorter, four-month regimens for drug-susceptible TB, often incorporating PZA with other potent drugs like rifapentine and moxifloxacin, demonstrating comparable efficacy to the standard six-month regimen in specific patient populations.[5][6]

Mechanism of Action: A Multi-Pronged Attack

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene.[7] The acidic environment within tuberculous lesions is crucial for POA's activity; it protonates POA, allowing it to readily diffuse back into the bacillus and accumulate intracellularly. The precise downstream mechanisms of action are multifaceted and still under investigation, with several key targets and pathways identified:

-

Disruption of Membrane Energetics: Accumulated POA is believed to disrupt the bacterial membrane potential and interfere with energy production, essential for the survival of M. tuberculosis, particularly in the low-energy state of persistence.

-

Inhibition of Coenzyme A (CoA) Biosynthesis: A significant target of POA is the enzyme aspartate decarboxylase (PanD), which is critical for the biosynthesis of CoA. By inhibiting PanD, POA disrupts numerous essential metabolic processes that depend on CoA.

-

Inhibition of Fatty Acid Synthase I (FAS-I): POA has been shown to inhibit FAS-I, an enzyme vital for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.

-

Inhibition of Trans-translation: POA can also bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a ribosome rescue mechanism. This action is thought to be particularly effective against dormant mycobacteria.

dot digraph "Pyrazinamide_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

PZA [label="Pyrazinamide (PZA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PncA [label="Pyrazinamidase (PncA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; POA [label="Pyrazinoic Acid (POA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid_pH [label="Acidic Environment (in granuloma)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Membrane [label="Disruption of\nMembrane Energetics", shape=rectangle, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; FAS1 [label="Inhibition of\nFatty Acid Synthase I", shape=rectangle, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; CoA [label="Inhibition of\nCoenzyme A Biosynthesis\n(targets PanD)", shape=rectangle, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; RpsA [label="Inhibition of\nTrans-translation\n(targets RpsA)", shape=rectangle, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Bacterial_Death [label="Bacterial Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

PZA -> PncA [label=" Enters M. tuberculosis"]; PncA -> POA [label="Converts"]; POA -> Acid_pH [dir=both, label=" Protonation & Accumulation"]; Acid_pH -> Membrane; Acid_pH -> FAS1; Acid_pH -> CoA; Acid_pH -> RpsA; Membrane -> Bacterial_Death; FAS1 -> Bacterial_Death; CoA -> Bacterial_Death; RpsA -> Bacterial_Death; } Pyrazinamide's multifaceted mechanism of action.

Quantitative Efficacy Data

The efficacy of pyrazinamide in shortening TB therapy has been quantified in numerous preclinical and clinical studies. The following tables summarize key data from these investigations.

Efficacy in Mouse Models of Tuberculosis

| Mouse Model | Regimen | Treatment Duration | Log10 CFU Reduction in Lungs (Compared to Untreated Control) | Reference(s) |

| BALB/c | RIF + EMB | 8 weeks | 3.36 | [8] |

| BALB/c | RIF + EMB + PZA | 8 weeks | 5.46 | [8] |

| C3HeB/FeJ | 2RHE/4RH | 4.5 months | N/A (32% relapse) | [9] |

| C3HeB/FeJ | 2RHEZ/4RH | 4.5 months | N/A (20% relapse) | [9] |

| BALB/c | PZA (150 mg/kg) | 28 days | ~1.0 | [10] |

| BALB/c | PZA (300 mg/kg) | 28 days | ~1.7 | [11] |

| C3HeB/FeJ | PZA (150 mg/kg) | 21 days | Significant decrease | [11] |

| C3HeB/FeJ | PZA (300 mg/kg) | 21 days | Larger decrease than 150 mg/kg | [11] |

| BALB/c | BDQ + PZA (10/150 mg/kg) | 4 weeks | 4.1 | [11] |

RIF: Rifampicin; EMB: Ethambutol; PZA: Pyrazinamide; R: Rifampicin; H: Isoniazid; E: Ethambutol; Z: Pyrazinamide; BDQ: Bedaquiline.

Efficacy in Human Clinical Trials

| Trial Phase | Regimen | Treatment Duration | Primary Efficacy Endpoint | Key Finding | Reference(s) |

| Phase II | High-dose PZA (40 mg/kg) + High-dose RIF (35 mg/kg) + INH + EMB | 4 months | Safety and Pharmacokinetics | Protocol for a trial to evaluate a shorter, high-dose regimen. | [12] |

| Phase II (Pooled Analysis) | RIF (10-35 mg/kg) + PZA (20-30 mg/kg) + 2 other drugs | 2-3 months | Time to culture conversion (TTCC) | Higher PZA Cmax was associated with shorter TTCC. | [4] |

| Phase II | Moxifloxacin + PA-824 + PZA (1500 mg) | 4 months | Sputum culture conversion | Efficacy assessment of a novel regimen. | [13][14] |

| Guideline Recommendation | 2HPZM/2HPM | 4 months | Non-inferiority to standard 6-month regimen | Recommended as an alternative for drug-susceptible TB in patients ≥12 years old. | [5][6] |

| Standard of Care | 2HRZE/4HR | 6 months | Cure rate | Standard, highly effective regimen. | [1][3] |

RIF: Rifampicin; INH: Isoniazid; EMB: Ethambutol; PZA: Pyrazinamide; H: Isoniazid; R: Rifampicin; Z: Pyrazinamide; E: Ethambutol; P: Rifapentine; M: Moxifloxacin.

Mechanisms of Resistance

Resistance to pyrazinamide is a growing concern, particularly in multidrug-resistant TB (MDR-TB). The primary mechanism of resistance involves mutations in the pncA gene, which prevent the conversion of PZA to its active form, POA.[8][15] However, resistance can also emerge through mutations in the genes encoding PZA's targets, including rpsA and panD.

dot digraph "Pyrazinamide_Resistance_Mechanisms" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

PZA [label="Pyrazinamide (PZA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PncA [label="Pyrazinamidase (PncA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; POA [label="Pyrazinoic Acid (POA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pncA_mutation [label="pncA gene mutation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; rpsA_mutation [label="rpsA gene mutation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; panD_mutation [label="panD gene mutation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; No_Conversion [label="No PZA to POA conversion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Altered_RpsA [label="Altered Ribosomal\nProtein S1", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Altered_PanD [label="Altered Aspartate\nDecarboxylase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Resistance [label="Pyrazinamide Resistance", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

pncA_mutation -> PncA [label=" Inactivates"]; PZA -> PncA; PncA -> POA [style=dashed, label=" Blocked"]; PncA -> No_Conversion [style=invis]; No_Conversion -> Resistance;

rpsA_mutation -> Altered_RpsA [label=" Leads to"]; Altered_RpsA -> Resistance [label=" Prevents POA binding"];

panD_mutation -> Altered_PanD [label=" Leads to"]; Altered_PanD -> Resistance [label=" Prevents POA binding"]; } Key genetic mechanisms of pyrazinamide resistance.

Experimental Protocols

In Vivo Efficacy Testing in a Murine Model

This protocol outlines a common methodology for assessing the in vivo efficacy of PZA-containing regimens.[8][9][16]

-

Infection: BALB/c or C3HeB/FeJ mice are infected with M. tuberculosis (e.g., H37Rv or Erdman strain) via aerosol inhalation to establish a pulmonary infection. The initial bacterial load in the lungs is determined by sacrificing a subset of mice shortly after infection.

-

Treatment Initiation: Treatment commences several weeks post-infection, once a chronic infection is established.

-

Drug Administration: PZA is administered by oral gavage, typically 5 days a week. Doses in mice are often higher than in humans to achieve comparable drug exposures (e.g., 150 mg/kg). Other drugs in the regimen (e.g., rifampicin, isoniazid) are also administered orally.

-

Assessment of Bacterial Load: At specified time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on selective agar (e.g., 7H11).

-

Data Analysis: Colony-forming units (CFUs) are counted after incubation for 3-4 weeks. The efficacy of the treatment is determined by the reduction in the mean log10 CFU counts compared to untreated control mice.

-

Relapse Assessment: To assess the sterilizing activity, a subset of treated mice are left untreated for a period (e.g., 3 months) after the completion of therapy. The proportion of mice with recurring bacterial growth in their lungs or spleens (relapse) is then determined.

In Vitro PZA Susceptibility Testing at Acidic pH

This protocol is based on the BACTEC MGIT 960 system, a common method for phenotypic drug susceptibility testing.[17][18][19]

-

Medium Preparation: A specialized acidic liquid medium (pH 5.9) is used, as PZA is inactive at neutral pH in standard culture media.

-

Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared from a fresh culture and adjusted to a 0.5 McFarland turbidity standard.

-

Drug Concentration: A control tube (drug-free) and a tube containing a critical concentration of PZA (e.g., 100 µg/mL) are prepared.

-

Inoculation: Both tubes are inoculated with the bacterial suspension.

-

Incubation and Monitoring: The tubes are incubated in the BACTEC MGIT 960 instrument, which continuously monitors for mycobacterial growth by detecting oxygen consumption.

-

Interpretation: The instrument flags a tube as positive when growth is detected. If the control tube becomes positive but the drug-containing tube does not within a specified timeframe, the isolate is considered susceptible to PZA. If both tubes show growth, the isolate is resistant.

Workflow for Identifying PZA Resistance Mutations

This workflow combines phenotypic and genotypic methods to reliably identify PZA resistance.[15][20][21]

dot digraph "PZA_Resistance_Detection_Workflow" { graph [splines=ortho, nodesep=0.5, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="M. tuberculosis isolate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Phenotypic_DST [label="Phenotypic DST\n(e.g., MGIT at acidic pH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sequencing [label="pncA Gene Sequencing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Susceptible [label="Susceptible", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Resistant [label="Resistant", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_rpsA_panD [label="Sequence rpsA and panD genes", fillcolor="#FBBC05", fontcolor="#202124"]; Final_Resistant [label="Confirmed Resistant", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Susceptible [label="Confirmed Susceptible", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Phenotypic_DST; Phenotypic_DST -> Susceptible [label=" Susceptible result"]; Phenotypic_DST -> Sequencing [label=" Resistant result"]; Sequencing -> Resistant [label=" Mutation found"]; Sequencing -> Check_rpsA_panD [label=" No pncA mutation"]; Check_rpsA_panD -> Final_Resistant [label=" Mutation found"]; Check_rpsA_panD -> Final_Susceptible [label=" No mutation found\n(likely false positive DST)"]; } Workflow for pyrazinamide resistance detection.

Quantification of Pyrazinamide and Pyrazinoic Acid in Plasma

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for pharmacokinetic studies.[22][23][24][25]

-

Sample Collection: Blood samples are collected from subjects at various time points after PZA administration into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Sample Preparation: A known concentration of an internal standard (e.g., a deuterated version of PZA) is added to the plasma samples. Proteins are then precipitated by adding a solvent like methanol or acetonitrile. The mixture is vortexed and centrifuged.

-

LC-MS/MS Analysis: The supernatant is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer. The compounds are separated on a C18 column and then ionized. The mass spectrometer is set to detect the specific mass-to-charge ratios of PZA, POA, and the internal standard.

-

Quantification: The concentrations of PZA and POA in the samples are determined by comparing the peak areas of the analytes to that of the internal standard and referencing a standard curve prepared with known concentrations of the drugs.

Conclusion

Pyrazinamide remains an indispensable component of first-line tuberculosis therapy, and its unique sterilizing activity is the cornerstone of treatment-shortening regimens. A thorough understanding of its complex mechanism of action, the basis for its efficacy against persistent mycobacteria, and the evolving landscape of resistance is crucial for the development of novel, even shorter, and more effective TB treatments. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to build upon in the ongoing effort to combat this global health threat.

References

- 1. New regimens for reducing the duration of the treatment of drug-susceptible pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for shortening tuberculosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment for Drug-Susceptible Tuberculosis Disease | Tuberculosis (TB) | CDC [cdc.gov]

- 4. Optimizing pyrazinamide for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. American Thoracic Society | Significantly Shorter Treatment Regimens… [site.thoracic.org]

- 6. Significantly shorter treatment regimens for tuberculosis in children and adults now recommended | EurekAlert! [eurekalert.org]

- 7. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Revisiting Anti-tuberculosis Activity of Pyrazinamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sterilizing Activity of Pyrazinamide in Combination with First-Line Drugs in a C3HeB/FeJ Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dose-Dependent Activity of Pyrazinamide in Animal Models of Intracellular and Extracellular Tuberculosis Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Safety and pharmacokinetics-pharmacodynamics of a shorter tuberculosis treatment with high-dose pyrazinamide and rifampicin: a study protocol of a phase II clinical trial (HighShort-RP) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Shortening Treatment by Advancing Novel Drugs | Clinical Research Trial Listing [centerwatch.com]

- 15. Direct Detection of Pyrazinamide Resistance in Mycobacterium tuberculosis by Use of pncA PCR Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]

- 18. journals.asm.org [journals.asm.org]

- 19. A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Bioequivalence and Pharmacokinetic Evaluation of 2 Pyrazinamide Formulations in Healthy Chinese Adults: A Single‐Dose, Open‐Label, Randomized‐Sequence, 2×2 Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. akjournals.com [akjournals.com]

- 24. Frontiers | A Simple and Sensitive UPLC–UV Method for Simultaneous Determination of Isoniazid, Pyrazinamide, and Rifampicin in Human Plasma and Its Application in Therapeutic Drug Monitoring [frontiersin.org]

- 25. Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

Orazamide (Pyrazinamide): A Technical Guide on its Spectrum of Activity Against Mycobacterial Species

Abstract

Pyrazinamide (PZA), a critical first-line antitubercular agent, is distinguished by its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis bacilli in acidic intracellular environments. This activity is highly specific, with a narrow spectrum primarily confined to the M. tuberculosis complex. This technical guide provides an in-depth analysis of PZA's spectrum of activity, presenting quantitative efficacy data, detailed experimental protocols for susceptibility testing, and visualizations of its metabolic activation pathway and associated testing workflows. This document aims to be a comprehensive resource for professionals engaged in mycobacterial research and the development of novel anti-tuberculosis therapies.

Introduction

Pyrazinamide is a synthetic analogue of nicotinamide that functions as a prodrug.[1] Its efficacy is dependent on its conversion to the active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), which is encoded by the pncA gene.[2][3] PZA's unique ability to target non-replicating "persister" bacilli within the acidic milieu of macrophages and caseous granulomas is crucial for shortening the duration of tuberculosis therapy from 9-12 months to 6 months.[3][4] However, its clinical utility is limited by a narrow spectrum of activity and the emergence of resistance, primarily through mutations in the pncA gene.[2]

Spectrum of Antimycobacterial Activity

The activity of PZA is remarkably specific, targeting M. tuberculosis while being largely ineffective against most other mycobacterial species.

-

Mycobacterium tuberculosis Complex: PZA is highly active against M. tuberculosis.[5] Other members of the complex, such as M. africanum, are also typically susceptible.[6] A notable exception is M. bovis, which is intrinsically resistant due to a naturally occurring mutation in its pncA gene that inactivates the PZase enzyme.[6][7]

-

Non-Tuberculous Mycobacteria (NTM): The majority of NTM species are clinically resistant to PZA.[6][8] This intrinsic resistance is primarily due to the lack of a functional PZase enzyme to convert the prodrug into its active form.[7] Species such as M. avium complex and M. kansasii are naturally resistant to PZA.[6][9]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The in vitro activity of PZA is highly pH-dependent, with optimal activity observed at an acidic pH (typically 5.5-6.0).[4][5] MIC values are therefore determined under these specific conditions. Recent studies have explored methods to determine MICs at a neutral pH of 6.8 in specialized minimal media, which may offer a more reliable assessment of susceptibility.[10][11][12][13]

| Mycobacterial Species | Pyrazinamidase (PZase) Activity | Typical MIC Range (μg/mL) at acidic pH |

| Mycobacterium tuberculosis | Present | ≤12.5 - 100[11][13] |

| Mycobacterium bovis | Absent | >2048[9] |

| Mycobacterium africanum | Present | Susceptible (exact MIC range not widely reported)[6] |

| Mycobacterium kansasii | Absent | >2048[9] |

| Mycobacterium avium complex | Absent | Inactive[6][8] |

Table 1: In Vitro Activity of Pyrazinamide Against Various Mycobacterial Species.

Experimental Protocols

Accurate determination of PZA susceptibility requires specialized methodologies to account for its pH-dependent activity and mechanism of action.

BACTEC™ MGIT™ 960 PZA Susceptibility Testing

The BACTEC MGIT 960 system is a widely used, automated, non-radiometric method for PZA susceptibility testing.[14][15]

Methodology:

-

Medium Preparation: A specialized BACTEC MGIT PZA medium is used, which consists of a modified Middlebrook 7H9 broth adjusted to an acidic pH of approximately 5.9.[16][17]

-

Inoculum Preparation: A standardized suspension of the M. tuberculosis isolate is prepared from a positive MGIT culture, typically diluted 1:5 or 1:100 depending on the growth rate.[14][18]

-

Test Setup: Two sets of tubes are prepared. The test tube is supplemented with PZA to a final concentration of 100 μg/mL.[14] A second tube without the drug serves as the growth control.

-

Inoculation: 0.5 mL of the prepared inoculum is added to both the drug-containing and drug-free MGIT tubes.[18]

-

Incubation and Monitoring: The tubes are entered into the BACTEC MGIT 960 instrument, which incubates them at 37°C and continuously monitors for oxygen consumption via a fluorescent sensor embedded in the tube.[15]

-

Interpretation: The instrument's software compares the time to positivity of the drug-containing tube with the growth control tube. If the drug tube shows significant growth inhibition relative to the control, the isolate is reported as "Susceptible." Otherwise, it is reported as "Resistant." The protocol typically runs for up to 21 days.[18][19]

Pyrazinamidase (PZase) Activity Assay (Wayne's Method)

This biochemical assay qualitatively determines the presence of PZase activity, which correlates strongly with PZA susceptibility.[7][15]

Methodology:

-

Medium: A specialized agar medium (Wayne's PZase medium) containing 100 µg/ml of PZA at a near-neutral pH (6.4-6.8) is prepared in screw-cap tubes.[20]

-

Inoculation: A heavy inoculum (several loops) of the mycobacterial culture is stabbed into the agar.[21]

-

Incubation: The tubes are incubated at 37°C for 4 to 7 days.[7]

-

Reagent Addition: After incubation, 1 mL of a freshly prepared 1% ferrous ammonium sulfate solution is added to the surface of the agar.[7]

-

Observation and Interpretation: The tubes are observed for a color change. The development of a pink to red band in the agar indicates the presence of pyrazinoic acid (from the hydrolysis of PZA), signifying a positive PZase test (Susceptible).[7][20] The absence of a color change indicates a lack of PZase activity (Resistant).[7][20]

Visualized Pathways and Workflows

Pyrazinamide Activation and Mechanism of Action

PZA's activity is contingent upon its intracellular conversion and the subsequent disruption of several key cellular processes.

Caption: PZA is a prodrug that diffuses into the bacillus and is converted to its active form, POA, by PZase.

Experimental Workflow for PZA Susceptibility Determination

A logical workflow combining phenotypic and biochemical tests provides a comprehensive assessment of PZA susceptibility.

Caption: A combined workflow for PZA susceptibility testing using growth-based and biochemical methods.

Conclusion

Pyrazinamide's narrow but potent spectrum of activity against M. tuberculosis persisters solidifies its role as an indispensable component of tuberculosis chemotherapy. Its efficacy is intrinsically linked to the expression of a functional pyrazinamidase enzyme, a trait absent in most NTMs, thereby defining its limited spectrum. The specialized, pH-dependent protocols required for susceptibility testing, such as the BACTEC MGIT 960 system and the Wayne assay, are essential for accurate clinical decision-making. A thorough understanding of PZA's mechanism, spectrum, and testing methodologies is critical for its effective use and for guiding the development of new antitubercular agents to combat the global health threat of tuberculosis.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Pyrazinamide Is Active against Mycobacterium tuberculosis Cultures at Neutral pH and Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Wayne’s assay: a screening method for indirect detection of pyrazinamide resistance in Mycobacterium tuberculosis clinical isolates - MedCrave online [medcraveonline.com]

- 8. In vitro antimycobacterial activities of pyrazinamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]